6-Methylheptan-2-one

Descripción

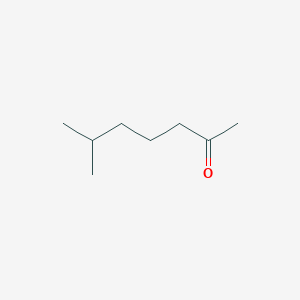

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLGXGDPPMLJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061302 | |

| Record name | 2-Heptanone, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | 6-Methyl-2-heptanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-68-7 | |

| Record name | 6-Methyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isooctanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-2-HEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanone, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanone, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one, also known as methyl isohexyl ketone, is a colorless liquid ketone with a characteristic fruity and camphoraceous aroma.[1] This organic compound is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of various chemicals, including antifungal agents and inhibitors for Alzheimer's disease treatment.[1][2][3] Its utility stems from its specific physicochemical properties which dictate its behavior in various applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with general experimental methodologies for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl isohexyl ketone, Isoamylacetone, 2-Methyl-6-heptanone | [5][6][7] |

| CAS Number | 928-68-7 | [8] |

| Molecular Formula | C₈H₁₆O | [1][8] |

| Molecular Weight | 128.21 g/mol | [4][8][9] |

| Appearance | Colorless clear liquid | [2][10] |

| Odor | Fruity, citrus, camphoraceous | [1] |

| Boiling Point | 167-171 °C @ 760 mmHg | [1][2][8][9][10] |

| Melting Point | -32.24 °C (estimate) | [2] |

| Flash Point | 44.44 - 51 °C (112.00 - 123.8 °F) | [1][9][10] |

| Density | 0.811 - 0.82 g/cm³ at 20/25 °C | [2][3][10] |

| Refractive Index | 1.409 - 1.418 @ 20 °C | [2][9][10] |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents.[1][2][10] | [1][2][10] |

| Vapor Pressure | 1.737 mmHg @ 25 °C (estimated) | [10] |

| logP (o/w) | 2.2 - 2.35 (estimated) | [4][10] |

| Hazard Class | 3 (Flammable liquid) | [8][9] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of every physicochemical property are extensive. However, the following section outlines the general principles and common methodologies employed for key properties.

Chromatographic and Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound.[8]

-

Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent before injection into the GC system.

-

Data Acquisition: The retention time from the GC and the mass spectrum from the MS are used to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.[4]

-

Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired to map the carbon and hydrogen framework of the molecule.

Infrared (IR) Spectroscopy helps in identifying the functional groups present.[4]

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its chemical bonds.

-

Sample Preparation: A liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl).

-

Characteristic Absorption: A strong absorption peak around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ketone.[11]

Determination of Physical Constants

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of the liquid at a standard temperature, usually 20°C.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Caption: A simplified workflow for a common synthesis route of this compound.[12]

Caption: General experimental workflow for purification and analysis of this compound.

Caption: Logical relationship between the properties and applications of this compound.

Applications and Uses

This compound is a versatile compound with applications in several industries:

-

Flavor and Fragrance: Due to its pleasant fruity and citrus-like aroma, it is used as a flavor ingredient in foods, beverages, and as a fragrance component in perfumes, colognes, lotions, and shampoos.[1]

-

Chemical Synthesis: It serves as an important intermediate in the synthesis of other chemicals.[1] Notably, it is used in the preparation of antifungal crassinervic acid analogs and BACE-1 inhibitors for potential Alzheimer's disease treatment.[2][3] It is also a precursor for synthesizing fragrances like tetrahydrolinalool and isophytol, a key component in the synthesis of Vitamin E and Vitamin A.[12][13]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[6]

-

Handling: It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[6] Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[6]

-

First Aid: In case of skin or eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If swallowed, rinse the mouth and do not induce vomiting.[6]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][6]

References

- 1. This compound | Fruity Citrus Aroma Chemical Supplier India [chemicalbull.com]

- 2. 6-METHYL-2-HEPTANONE CAS#: 928-68-7 [m.chemicalbook.com]

- 3. 6-Methyl-2-heptanone|928-68-7 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-METHYL-2-HEPTANONE | 928-68-7 [chemicalbook.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. 6-Methyl-2-heptanone - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | 928-68-7 | AAA92868 | Biosynth [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. 6-methyl-2-heptanone, 928-68-7 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. EP0765853B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Methylheptan-2-one: A Technical Guide

Introduction

6-Methylheptan-2-one (C₈H₁₆O) is a ketone with a branched alkyl chain, finding applications in the fragrance and flavor industries and serving as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, structural elucidation, and reaction monitoring. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | t | 2H | -CH₂- (adjacent to C=O) |

| ~2.1 | s | 3H | -CH₃ (acetyl group) |

| ~1.5 | m | 1H | -CH- (methine group) |

| ~1.4 | m | 2H | -CH₂- |

| ~1.2 | m | 2H | -CH₂- |

| ~0.9 | d | 6H | -CH₃ (isopropyl group) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~209 | C=O (Ketone) |

| ~44 | -CH₂- (adjacent to C=O) |

| ~38 | -CH- (methine group) |

| ~30 | -CH₃ (acetyl group) |

| ~28 | -CH₂- |

| ~23 | -CH₂- |

| ~22.5 | -CH₃ (isopropyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented is for a neat liquid sample.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2960-2850 | Strong | C-H (sp³) | Stretch |

| ~1715 | Strong | C=O (Ketone) | Stretch |

| ~1465 | Medium | C-H (sp³) | Bend (Scissoring) |

| ~1370 | Medium | C-H (sp³) | Bend (Methyl Rock) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Key Mass Spectrometry Fragments

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~10 | [M]⁺ (Molecular Ion) |

| 113 | ~15 | [M - CH₃]⁺ |

| 85 | ~20 | [M - C₃H₇]⁺ |

| 71 | ~30 | [M - C₄H₉]⁺ |

| 58 | ~100 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to achieve homogeneity and improve signal resolution.[1]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[3]

-

Place one to two drops of neat this compound onto the surface of one salt plate.[4]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[4]

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.[1]

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1] The typical spectral range is 4000-400 cm⁻¹.[1]

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of the compound into the GC, which separates the compound from the solvent before it enters the mass spectrometer.

Instrument Setup and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample handling to final data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]

The Elusive Presence of 6-Methylheptan-2-one in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one (CAS 928-68-7), a saturated methyl ketone, has been noted for its presence in the chemical profiles of a select few plant species. Unlike its more frequently documented unsaturated analog, 6-methyl-5-hepten-2-one, the natural occurrence of the saturated form is less extensively studied, presenting a challenge in defining its ecological role and biosynthetic origins within the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plants, detailing its reported occurrences, adaptable analytical methodologies, and a proposed biosynthetic pathway. Given the scarcity of direct research, this guide also addresses the closely related and often conflated 6-methyl-5-hepten-2-one to provide a broader context for researchers in the field.

Natural Occurrence of this compound in Plants

The presence of this compound has been reported in the volatile profiles of a limited number of plant species. However, it is crucial to note that detailed quantitative studies and dedicated research on its role in these plants are sparse in the available scientific literature.

Table 1: Reported Occurrences of this compound in Plant Species

| Plant Species | Family | Reported Occurrence | Citation |

| Aloe africana | Asphodelaceae | Reported as a constituent. | [1] |

| Ceratophyllum demersum | Ceratophyllaceae | Reported as a constituent. | [1] |

| Jasminum sambac | Oleaceae | Listed as a floral compound. | [2] |

The Case of 6-Methyl-5-hepten-2-one: A Common Analog

In contrast to the saturated ketone, its unsaturated analog, 6-methyl-5-hepten-2-one, is a well-documented biogenic volatile organic compound emitted by a variety of plants and found in numerous fruits[3]. This compound is a known flavor component derived from the metabolism of carotenoids[4]. The frequent reporting of this analog underscores the importance of precise analytical identification when investigating plant volatiles.

Experimental Protocols for the Analysis of this compound

While specific protocols for the extraction and quantification of this compound from plant matrices are not extensively detailed in the literature, methodologies developed for microbial volatile analysis can be readily adapted. The following protocol, based on the analysis of 6-Methyl-2-heptanone from Bacillus subtilis, provides a robust framework for researchers.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds from complex biological matrices.

Objective: To extract, identify, and quantify this compound from a plant sample.

Materials:

-

Plant material (e.g., leaves, flowers, roots)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., d-limonene or a suitable deuterated ketone)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Accurately weigh a defined amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

-

To enhance the release of volatiles, a saturated solution of NaCl can be added to the vial.

-

Add a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 50°C) for an equilibration period (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.

-

After extraction, retract the fiber and immediately introduce it into the GC injector.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp at 5°C/min to 150°C.

-

Ramp at 10°C/min to 250°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Logical Workflow for Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Plant profile, phytochemistry and pharmacological properties of Ceratophyllum demersum Linn.: A review - research journal [gyanvihar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Volatiles Emitted at Different Flowering Stages of Jasminum sambac and Expression of Genes Related to α-Farnesene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylheptan-2-one: A Technical Guide to its Role as a Volatile Organic Compound in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one is a saturated ketone that contributes to the complex aroma profile of various fruits. As a volatile organic compound (VOC), it belongs to a class of molecules crucial for fruit flavor and scent, influencing consumer preferences and potentially playing a role in plant-microbe interactions. This technical guide provides an in-depth overview of this compound in fruits, summarizing its occurrence, plausible biosynthetic pathways, and the analytical methodologies for its detection and quantification. It is important to distinguish this compound from its more commonly reported unsaturated analog, 6-methyl-5-hepten-2-one, as the literature often focuses on the latter.

Data Presentation: Quantitative Occurrence

Quantitative data for this compound in fruits is limited in the scientific literature. Much of the available research on methyl ketones in fruits focuses on its unsaturated counterpart, 6-methyl-5-hepten-2-one. The following table summarizes the available information on the occurrence of methyl ketones in various fruits.

| Fruit | Compound | Concentration | Analytical Method | Reference |

| Tomato (Cultivars) | 6-Methyl-5-hepten-2-one | Varies between cultivars and fruit tissues | LLE-GC-MS | [1] |

| Apricot | 6-Methyl-5-hepten-2-one | Present | Not specified | [2] |

| Apple | 6-Methyl-5-hepten-2-one | Present | Not specified | [2] |

| Nectarine | 6-Methyl-5-hepten-2-one | Present | Not specified | [2] |

| Peach | Ketones (general) | Varies with cultivar and storage | TD-GCxGC-ToF-MS | [3] |

Biosynthetic Pathway: Formation from Lipid Oxidation

While a definitive and specific biosynthetic pathway for this compound in fruits has not been fully elucidated, evidence suggests its formation as a tertiary product of lipid oxidation.[4][5][6] Unsaturated fatty acids, such as linoleic and linolenic acids, are abundant in fruit tissues. During ripening and senescence, these fatty acids undergo oxidation, leading to the formation of hydroperoxides. These unstable intermediates are then cleaved by hydroperoxide lyase to form a variety of volatile aldehydes and alcohols. Further degradation of these secondary oxidation products can lead to the formation of methyl ketones.[4][5][6]

A plausible pathway involves the oxidation of unsaturated aldehydes. For instance, the degradation of secondary lipid oxidation products like alka-2,4-dienals or alk-2-enals can yield methyl ketones.[4][5][6] The specific precursor for this compound would likely be a branched-chain unsaturated aldehyde derived from the oxidation of a corresponding branched-chain fatty acid or other lipid precursors.

Plausible biosynthetic pathway of this compound from lipid oxidation.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound from complex fruit matrices typically involves extraction and concentration followed by chromatographic separation and mass spectrometric detection.[7][8][9][10][11][12][13][14][15][16][17][18] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique for this purpose.[9][10][11][16][17][18]

Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add an internal standard (e.g., 2-octanone) for quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 min) with constant agitation to allow for the equilibration of volatiles in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC (e.g., 250 °C) in splitless mode.

-

Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard.

Workflow for the analysis of this compound in fruits.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific signaling pathways in which this compound or other volatile ketones are involved within fruit tissues. Volatile organic compounds in plants are known to play roles in defense against herbivores and pathogens, attracting pollinators, and mediating plant-plant communication. It is plausible that ketones, including this compound, could have similar functions, but further research is required to elucidate these roles.

Conclusion

This compound is a minor yet intriguing volatile component of fruit aroma. Its biosynthesis is likely linked to the complex cascade of lipid oxidation reactions that occur during fruit ripening. The analytical methods for its detection are well-established, relying on sensitive techniques like HS-SPME-GC-MS. However, significant research gaps remain, particularly concerning its quantitative distribution across a wider range of fruits and its specific biological functions and signaling pathways. Future research should focus on these areas to fully understand the contribution of this compound to fruit quality and plant biology.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Heptanone, 6-methyl- [webbook.nist.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 928-68-7 | AAA92868 | Biosynth [biosynth.com]

- 9. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.unife.it [iris.unife.it]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS [ebrary.net]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Characterization of Fruit Volatiles and Volatile-Related Genes Expression of ‘Benihoppe’ Strawberry and Its Somaclonal Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 6-Methylheptan-2-one in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptan-2-one is a volatile organic compound found in various insect species, where it can function as a pheromone or a defensive compound. While the complete biosynthetic pathway has not been definitively elucidated in any single insect species, substantial evidence points towards its origin from the isoprenoid biosynthetic pathway. This technical guide synthesizes the current understanding and presents a plausible, albeit hypothetical, pathway for the biosynthesis of this compound in insects. It further provides a compilation of relevant, albeit general, experimental protocols that can be adapted for the specific study of this compound. The information is intended to serve as a foundational resource for researchers investigating insect biochemistry and those interested in developing novel pest management strategies or other chemical interventions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in insects is hypothesized to originate from the mevalonate (MVA) pathway, a fundamental route for the production of all isoprenoids. This pathway utilizes acetyl-CoA as a primary precursor and proceeds through a series of enzymatic reactions to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

The proposed pathway can be divided into the following key stages:

-

Stage 1: Formation of Mevalonate. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is a critical regulatory step in the MVA pathway.

-

Stage 2: Synthesis of Isoprenoid Precursors. Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl diphosphate (IPP). IPP is then isomerized to dimethylallyl diphosphate (DMAPP) by isopentenyl diphosphate isomerase (IPPI).

-

Stage 3: Chain Elongation. Geranyl diphosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).

-

Stage 4: Modification and Formation of this compound. This stage is the most speculative. It is proposed that GPP undergoes a series of enzymatic modifications, likely involving a cleavage and oxidation, to yield this compound. The specific enzymes responsible for this conversion have not yet been identified in insects but are hypothesized to be part of the cytochrome P450 family or other oxidative enzymes.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from acetyl-CoA.

Quantitative Data

As the biosynthesis of this compound in insects is an area of active research, specific quantitative data is limited. The following tables present hypothetical, yet plausible, values for key enzymes and intermediates based on data from related isoprenoid biosynthetic pathways in insects. These tables are intended to provide a framework for future experimental design and analysis.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) | Source (Analogous System) |

| HMG-CoA Reductase (HMGR) | HMG-CoA | 5 - 20 | 0.1 - 1.0 | Cockroach corpora allata |

| GPP Synthase | IPP | 1 - 10 | 5 - 50 | Various insect tissues |

| GPP Synthase | DMAPP | 1 - 10 | 5 - 50 | Various insect tissues |

Table 2: Hypothetical Concentrations of Key Pathway Intermediates

| Intermediate | Tissue | Concentration (pmol/mg tissue) | Source (Analogous System) |

| Acetyl-CoA | Pheromone Gland | 100 - 500 | General insect metabolism |

| HMG-CoA | Pheromone Gland | 10 - 50 | General insect metabolism |

| Mevalonate | Pheromone Gland | 20 - 100 | General insect metabolism |

| IPP | Pheromone Gland | 5 - 25 | General insect metabolism |

| DMAPP | Pheromone Gland | 1 - 10 | General insect metabolism |

| GPP | Pheromone Gland | 2 - 15 | General insect metabolism |

| This compound | Pheromone Gland | 50 - 1000 | Volatile collections from insects |

Experimental Protocols

The following protocols are generalized methods commonly employed in the study of insect pheromone biosynthesis. They can be adapted to investigate the specific pathway of this compound.

Identification of Candidate Biosynthesis Genes via Transcriptome Analysis

This protocol outlines a workflow for identifying genes encoding the enzymes involved in the biosynthesis of this compound.

Discovery of "6-Methylheptan-2-one" in essential oils

An In-depth Technical Guide on the Discovery and Analysis of 6-Methylheptan-2-one in Essential Oils

Introduction

This compound is a volatile organic compound belonging to the ketone family. It is recognized for its characteristic fruity and slightly herbaceous aroma, which has led to its application in the flavor and fragrance industries. Beyond its sensory properties, this compound has been identified as a natural constituent of various essential oils and biological systems, sparking interest among researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery of this compound in essential oils, detailing its occurrence, analytical methodologies for its detection and quantification, and insights into its potential biochemical pathways and biological activities.

Discovery and Occurrence in Essential Oils

The identification of this compound in natural sources has been facilitated by advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). Its presence has been confirmed in a variety of plant species and other biological matrices.

Documented Occurrences

While a comprehensive quantitative analysis across a wide range of essential oils is not extensively documented in publicly available literature, the presence of this compound has been reported in the following species:

-

Aloe africana : This succulent plant is one of the sources where this compound has been identified.[1][2]

-

Ceratophyllum demersum : This aquatic plant has also been found to contain this compound as a volatile component.[1][2]

-

Bacillus subtilis ZD01 : In a study of volatile organic compounds emitted by this bacterium, this compound was a significant component, accounting for 22.27% and 8.88% of the total VOCs depending on the GC column used.[3]

-

Bacillus velezensis Q-426 : This bacterium has also been shown to produce this compound.

Quantitative Data Summary

The following table summarizes the available data on the presence of this compound in various sources. The lack of specific percentage values in most plant-based essential oils indicates a gap in the current research literature and highlights an opportunity for further quantitative studies.

| Source Organism | Plant/Organism Type | Presence of this compound | Reported Concentration (% of Total Volatiles) |

| Aloe africana | Succulent Plant | Confirmed[1][2] | Not specified |

| Ceratophyllum demersum | Aquatic Plant | Confirmed[1][2] | Not specified |

| Bacillus subtilis ZD01 | Bacterium | Confirmed[3] | 8.88% - 22.27% |

| Bacillus velezensis Q-426 | Bacterium | Confirmed | Not specified |

Experimental Protocols

The analysis of this compound in essential oils and other volatile matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plant material.

Caption: General workflow for the extraction and analysis of this compound.

Detailed Methodology for GC-MS Analysis

The following is a generalized protocol for the quantification of this compound in an essential oil sample. This protocol can be adapted based on the specific matrix and available instrumentation.

1. Sample Preparation (Essential Oil Dilution):

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane, methanol) to a concentration appropriate for GC-MS analysis.[5] A common dilution is 1 µL of essential oil in 1 mL of solvent.[5]

-

If using an internal standard for quantification, add a known concentration of the internal standard to the diluted sample.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Mass Spectrometer: Agilent 5975 series or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the diluted sample is injected in split or splitless mode, depending on the concentration. A split ratio of 1:25 or 1:50 is common for essential oils.[5]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2-3 minutes.

-

Ramp: Increase temperature at a rate of 3-5 °C/min to 240-250 °C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

3. Compound Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard and by matching the mass spectrum with libraries such as NIST and Wiley.

-

Quantification: The quantification can be performed using the area normalization method or by creating a calibration curve with a pure standard.[6] For more accurate results, an internal standard method is recommended. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Biochemical Pathways and Biological Activity

While the complete biosynthetic pathway of this compound in plants is not fully elucidated, research on methyl ketones in general provides some insights. Additionally, studies have begun to explore the biological activities of this compound.

Biosynthesis of Methyl Ketones in Plants

Methyl ketones in plants are generally synthesized from 3-ketoacyl-ACP, which are intermediates in the fatty acid biosynthetic pathway.[7] The process involves two key enzymes: a 3-ketoacyl-ACP thioesterase and a beta-decarboxylase.[7]

Caption: Generalized biosynthetic pathway of methyl ketones in plants.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

-

Antifungal Activity: this compound emitted by Bacillus subtilis ZD01 has been shown to have significant antifungal activity against Alternaria solani, the causative agent of early blight in potatoes.[3][8] It was found to inhibit mycelial growth by over 78% at higher doses.[3][8] The compound also damaged the internal structures of the fungal conidia.[3]

-

Effects on Hemostasis: A related compound, 6-methyl-5-hepten-2-one (sulcatone), has been studied for its effects on the cardiovascular system. It has been shown to induce vasorelaxation and exhibit anti-platelet aggregation effects.[9] While this is not the exact same molecule, it suggests that methyl heptenones as a class may possess interesting bioactivities.

Conclusion

The discovery of this compound in essential oils and other natural sources opens up avenues for further research and potential applications. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to determine its concentration in a wider range of essential oils. The generalized analytical protocols provided in this guide offer a starting point for researchers to develop and validate methods for the accurate quantification of this compound. Furthermore, the elucidation of its complete biosynthetic pathway in plants and a deeper understanding of its biological activities, particularly its antifungal properties, could lead to the development of new products in the pharmaceutical and agricultural sectors. Future research should focus on these areas to fully harness the potential of this compound.

References

- 1. This compound | High-Purity Ketone for Research [benchchem.com]

- 2. 6-Methylnonan-2-one|CAS 104092-42-4|C10H20O [benchchem.com]

- 3. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 4. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 5. scitepress.org [scitepress.org]

- 6. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]

- 7. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methylheptan-2-one: A Comprehensive Technical Guide on its Role as a Pheromone Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one is a volatile organic compound, a ketone, that has garnered significant interest in the field of chemical ecology for its role as a semiochemical, a chemical substance that carries a message.[1][2] These signals are integral to the life of many organisms, mediating behaviors essential for survival and reproduction.[3][4][5][6] This technical guide provides an in-depth examination of this compound's function as a pheromone component, focusing on its activity in both invertebrates and vertebrates. The guide details its chemical properties, biosynthetic origins, the behavioral responses it elicits, and the experimental methodologies used to elucidate its function.

Chemical and Physical Properties

This compound, also known as methyl isohexyl ketone, is a colorless liquid with a characteristic fruity and citrus-like aroma.[7][8] Its physical and chemical properties are crucial for its function as a volatile signaling molecule.

| Property | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 928-68-7 | [8][10] |

| Molecular Formula | C8H16O | [9][11] |

| Molecular Weight | 128.21 g/mol | [9][11] |

| Boiling Point | 167-171 °C | [8][11] |

| Flash Point | 44.44 °C (112.00 °F) | [8] |

| Specific Gravity | 0.813 to 0.819 @ 25 °C | [8] |

| Refractive Index | 1.412 to 1.418 @ 20 °C | [8] |

| Water Solubility | 1371 mg/L @ 25 °C (estimated) | [8] |

| Vapor Pressure | 1.737 mmHg @ 25 °C (estimated) | [8] |

| LogP | 2.35 - 2.39 | [8][10] |

Biosynthesis of this compound

The biosynthesis of this compound can vary between organisms. In some contexts, it is considered a product of cholesterol oxidation.[9][12] A hypothetical pathway involves the thermal transformation of cholesterol. In vertebrates, a postulated biosynthetic route for the related compound 6-methyl-5-hepten-2-one involves the oxidative cleavage of a steroidal side chain by a cytochrome P450 enzyme.[1] While the precise enzymatic steps for this compound are not universally detailed across all species, a general understanding points towards the degradation of larger precursor molecules.

Role as an Alarm Pheromone in Ants

In the insect world, particularly among ants, this compound is not a known primary pheromone component. However, the closely related compound, 4-methyl-3-heptanone , is a well-documented and potent alarm pheromone in various ant species, often found in the mandibular glands.[13][14][15] For instance, in the leaf-cutting ant Atta texana, 4-methyl-3-heptanone is the main volatile component of the mandibular glands, with 2-heptanone as a minor component.[13] Similarly, in the clonal raider ant Ooceraea biroi, the alarm pheromone is a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol, which are released from the head.[14][16][17]

The behavioral responses to these alarm pheromones are dose-dependent. Low concentrations typically cause attraction and alert behaviors, while higher concentrations induce alarm, aggression (open mandibles), and repulsion.[13][14][17]

Quantitative Data: Alarm Pheromone Activity in Ants

| Species | Compound | Concentration | Behavioral Response | Reference |

| Atta texana | 4-Methyl-3-heptanone | 5.7 x 10⁻¹³ g/cm³ | Attraction | [13] |

| Atta texana | 4-Methyl-3-heptanone | 5.7 x 10⁻¹² g/cm³ | Alarm | [13] |

| Atta texana | 2-Heptanone | ~1000x higher than above | Less effective alarm | [13] |

| Ooceraea biroi | 4-Methyl-3-heptanone & 4-Methyl-3-heptanol | Low | Attraction, Unsettled | [14][17] |

| Ooceraea biroi | 4-Methyl-3-heptanone & 4-Methyl-3-heptanol | High | Repulsion | [14][17] |

Experimental Protocol: Pheromone Identification and Bioassay

The identification and functional analysis of ant alarm pheromones typically follow a multi-step process combining chemical analysis and behavioral observation.

-

Gland Extraction: Mandibular glands or entire heads are dissected from a significant number of ants (e.g., 500 major workers of A. texana).[13] The glands are then crushed in a solvent (e.g., pentane) to extract the volatile compounds.

-

Chemical Analysis (GC-MS): The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual volatile compounds and provides data for their identification based on their mass spectra and retention times.

-

Electroantennography (EAG/EAD): To identify which of the volatile compounds are biologically active, Gas Chromatography-Electroantennographic Detection (GC-EAD) is often employed.[18] The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other passing over a live ant antenna. An electrical potential is recorded from the antenna, and any compound that elicits a significant change in potential is considered a candidate pheromone component.[19]

-

Behavioral Bioassays: Synthetic versions of the candidate compounds are used in controlled behavioral experiments.

-

Arena Tests: A specific amount of the synthetic compound is applied to a filter paper or other substrate within an observation arena containing a group of ants.[13][14]

-

Trail Tests: For trail-following species, the compound can be applied near an active foraging trail to observe disruption, attraction, or alarm.[13]

-

Response Quantification: Researchers record and quantify specific behaviors, such as the percentage of ants showing alarm (e.g., running with open mandibles), attraction towards the source, or repulsion from it over a set period.[13][14][15]

-

Role as a Semiochemical in Vertebrates

While not a classical pheromone in vertebrates, this compound and its close analog, 6-methyl-5-hepten-2-one, act as important semiochemicals that influence behavior and interactions.

Mammalian Reproduction (Rats)

Studies have shown that 6-methyl-5-hepten-2-one is a component of the odorous bouquet indicating oestrus in female rats.[20] Its presence in higher concentrations in the feces of oestrous females contributes to the olfactory determination of female receptiveness by males.[20]

-

Behavioral Response: Both sexually naïve and experienced male Brown Norway rats show an increased sexual response (penile erections) when exposed to the odor of 6-methyl-5-hepten-2-one, indicating an unconditioned ability to detect this oestrus-related cue.[20] The response is significantly higher in sexually experienced males, suggesting a learned component as well.[20]

Interspecies Repellency (Cattle and Humans)

Interestingly, 6-methyl-5-hepten-2-one also functions as a repellent in interspecies interactions.

-

Cattle: Certain cows that consistently have low fly loads naturally produce higher levels of 6-methyl-5-hepten-2-one. When this single compound is released from a slow-release dispenser on a normally high-loaded cow, it significantly reduces the number of attacking flies.[1]

-

Humans: This compound, along with others, has been identified in the scent of humans who are naturally unattractive to mosquitoes and the Scottish biting midge (Culicoides impunctatus).[1]

Experimental Protocol: Vertebrate Olfactory Response

-

Odor Presentation: Male rats (both sexually naïve and experienced) are individually placed in a test cage.

-

Stimuli: Four different odors are presented on a paper filter introduced into the cage:

-

Oestrous female rat feces (positive control)

-

Di-oestrous female rat feces

-

6-methyl-5-hepten-2-one (test compound)

-

A neutral herb odor (negative control)

-

-

Behavioral Observation: The subjects are observed for a set period (e.g., 15 minutes) for specific behaviors, particularly the frequency and duration of penile erections, which serve as a quantifiable measure of sexual arousal.

-

Data Analysis: Statistical analysis is performed to compare the behavioral responses across the different odor stimuli and between the naïve and experienced groups of males.[20]

Pheromone Signaling Pathway

The detection of pheromones begins at the antenna and initiates a cascade of neural events leading to a behavioral response.[5][21]

-

Binding: Volatile pheromone molecules enter pores on the antennal sensilla and bind to Pheromone-Binding Proteins (PBPs) in the sensillum lymph.[5]

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Signal Transduction: Activation of the OR triggers an ion flux, generating an electrical signal (action potential) in the ORN.

-

Glomerular Processing: The axons of ORNs that express the same receptor type converge on a specific spherical structure in the antennal lobe of the brain called a glomerulus.[16] In the case of the clonal raider ant, two specific glomeruli, "panic glomerulus, broad" (PGb) and "panic glomerulus, alcohol" (PGa), have been identified as responsive to alarm pheromone components.[16]

-

Higher Brain Centers: The pattern of activity across different glomeruli is then processed by higher brain centers, which ultimately integrates the information and orchestrates the appropriate behavioral response (e.g., alarm, attraction).

Applications and Future Directions

The understanding of this compound and related compounds as semiochemicals opens avenues for practical applications.

-

Pest Management: Its repellent properties against biting flies on cattle suggest its potential as a component in "push-pull" strategies or as a non-toxic livestock protectant.[1][22] Furthermore, the compound has demonstrated antifungal activity against the potato early blight pathogen, Alternaria solani, indicating a potential role as a biocontrol agent.[23]

-

Flavor and Fragrance: Due to its fruity, citrus-like scent, this compound is used as a flavor and fragrance agent in cosmetics, personal care products, and foods.[7]

-

Chemical Synthesis: It serves as an important intermediate in the chemical industry for the synthesis of vitamins (like Vitamin E and A), pharmaceuticals, and other aroma chemicals.[24]

Future research should focus on identifying the specific olfactory receptors for this compound and its analogs in different species. A deeper understanding of its biosynthetic pathways could enable the genetic engineering of plants to produce it as a natural pest repellent. For drug development professionals, understanding how these simple molecules can so potently modulate behavior provides a valuable model for studying ligand-receptor interactions and neural circuit activation.

References

- 1. Vertebrate pheromones and other semiochemicals: the potential for accommodating complexity in signalling by volatile compounds for vertebrate management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vertebrate pheromones and other semiochemicals: the potential for accommodating complexity in signalling by volatile compounds for vertebrate management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 6. How Animals Communicate Via Pheromones | American Scientist [americanscientist.org]

- 7. This compound | Fruity Citrus Aroma Chemical Supplier India [chemicalbull.com]

- 8. 6-methyl-2-heptanone, 928-68-7 [thegoodscentscompany.com]

- 9. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Heptanone, 6-methyl- | SIELC Technologies [sielc.com]

- 11. This compound | 928-68-7 | AAA92868 | Biosynth [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. srs.fs.usda.gov [srs.fs.usda.gov]

- 14. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. peerj.com [peerj.com]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. Behavioural response of sexually naïve and experienced male rats to the smell of 6-methyl-5-hepten-2-one and female rat faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. plantprotection.pl [plantprotection.pl]

- 23. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 24. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

"6-Methylheptan-2-one" CAS number and synonyms

An In-depth Technical Guide to 6-Methylheptan-2-one Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched aliphatic ketone with applications in the flavor and fragrance industries and as a key intermediate in the synthesis of various high-value chemicals.[1][2][3] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and relevant chemical pathways. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data on this compound.

Chemical Identity

-

Synonyms: A variety of synonyms are used to identify this compound in literature and commerce. The most common include:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 128.21 g/mol | [1][5][6] |

| Appearance | Colorless clear liquid | [8] |

| Density | 0.811 g/cm³ | [7] |

| Boiling Point | 167 - 171 °C at 760 mmHg | [6][7][8] |

| Flash Point | 44.6 °C (112.3 °F) | [7][8] |

| Refractive Index | 1.412 - 1.418 @ 20.00 °C | [8] |

| Vapor Pressure | 1.74 mmHg @ 25 °C | [7][8] |

| Solubility | Soluble in alcohol; 1371 mg/L in water @ 25 °C (est.) | [8] |

| logP (o/w) | 2.350 - 2.4017 (est.) | [8] |

Synthesis Protocols

This compound is primarily synthesized via a multi-step process involving aldol condensation followed by dehydration and hydrogenation. The protocols below are based on established industrial methods.[3][11][12]

Protocol 1: Synthesis via Aldol Condensation and Hydrogenation

This process involves the base-catalyzed aldol condensation of isovaleraldehyde with acetone to form an intermediate, 4-hydroxy-6-methylheptan-2-one, which is subsequently hydrogenated under dehydration conditions.[3][11]

Step 1: Aldol Condensation

-

Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Reagents:

-

Isovaleraldehyde (3-methylbutanal)

-

Acetone

-

Aqueous solution of a basic substance (e.g., sodium hydroxide, 0.1-15% by weight).[12]

-

-

Procedure:

-

Charge the reaction vessel with acetone. Acetone is typically used in molar excess to maximize the conversion of the aldehyde.[3]

-

Begin stirring and cool the acetone to the desired reaction temperature.

-

Slowly add the aqueous basic catalyst to the acetone.

-

Add isovaleraldehyde dropwise from the addition funnel to the acetone-catalyst mixture while maintaining the temperature.

-

After the addition is complete, allow the mixture to react until the condensation is complete, forming a condensate containing 4-hydroxy-6-methylheptan-2-one.[11]

-

Neutralize the reaction mixture with an acidic substance, such as acetic acid.[11]

-

The resulting aldol reaction solution can be purified by distillation or used directly in the next step.[11]

-

Step 2: Dehydration and Hydrogenation

-

Apparatus: A high-pressure reactor (autoclave) suitable for hydrogenation, equipped with a heating and stirring mechanism.

-

Reagents & Catalyst:

-

The 4-hydroxy-6-methylheptan-2-one condensate from Step 1.

-

Hydrogen gas (H₂).

-

A heterogeneous hydrogenation catalyst (e.g., Palladium on a support like alumina, Pd/Al₂O₃).[12]

-

-

Procedure:

-

Charge the autoclave with the condensate from Step 1 and the hydrogenation catalyst.

-

Seal the reactor and purge it with an inert gas, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature while stirring. The reaction is performed under dehydration conditions, which promotes the elimination of water from the hydroxy-ketone intermediate and subsequent hydrogenation of the resulting double bond.[11]

-

Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases.

-

Cool the reactor, vent the excess pressure, and purge with an inert gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The crude this compound can be purified by distillation to yield the final product.[11]

-

Chemical Pathways and Workflows

The synthesis of this compound is a well-defined industrial process. The following diagram illustrates the logical workflow of the synthesis starting from isovaleraldehyde and acetone, as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Applications

This compound serves diverse roles across several industries:

-

Flavor and Fragrance: It is widely used as a fragrance component in perfumes, personal care products, and cosmetics due to its fresh, fruity, and citrus-like aroma.[1][2] It also acts as a flavoring agent in foods and beverages.[2]

-

Chemical Intermediate: It is a valuable starting material for synthesizing other important chemicals.[2] Notably, it is an intermediate in the production of isophytol, a key component for the synthesis of Vitamin E and Vitamin A.[3][11] It is also used to synthesize fragrances like tetrahydrolinalool.[11]

-

Research: The compound is used in the synthesis of novel molecules, such as antifungal agents and BACE-1 inhibitors for potential use in treating Alzheimer's disease.

Natural Occurrence

This compound has been identified as a volatile organic compound in various natural sources, including plants like Aloe africana and tomatoes (Solanum lycopersicum), where it contributes to the overall aroma profile.[5][10] It has also been detected in beef, tea, and wine.[8]

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | Fruity Citrus Aroma Chemical Supplier India [chemicalbull.com]

- 3. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

- 4. This compound 95.00% | CAS: 928-68-7 | AChemBlock [achemblock.com]

- 5. Buy this compound | 928-68-7 [smolecule.com]

- 6. This compound | 928-68-7 | AAA92868 | Biosynth [biosynth.com]

- 7. This compound, CAS No. 928-68-7 - iChemical [ichemical.com]

- 8. 6-methyl-2-heptanone, 928-68-7 [thegoodscentscompany.com]

- 9. 2-Heptanone, 6-methyl- [webbook.nist.gov]

- 10. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP0765853B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. US20040249218A1 - Method for producing 6-methylheptane-2-one and the use thereof - Google Patents [patents.google.com]

"6-Methylheptan-2-one" structural formula and molecular weight

An In-depth Technical Guide to 6-Methylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a branched aliphatic ketone. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Structure and Molecular Properties

This compound is a ketone with the chemical formula C₈H₁₆O.[1][2] Its structure consists of a heptane backbone with a methyl group at the sixth carbon and a ketone functional group at the second position.

Structural Formula:

The two-dimensional structure of this compound can be represented as follows:

A simplified skeletal structure is commonly used for representation in organic chemistry:

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][3][4][5] |

| CAS Number | 928-68-7 | [1][4][6] |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 171 °C | [1][4] |

| SMILES | CC(C)CCCC(=O)C | [1] |

Logical Representation of Chemical Identity

The following diagram illustrates the logical relationship between the different identifiers for this compound.

Caption: Figure 1: Chemical Identifiers for this compound

References

- 1. This compound | 928-68-7 | AAA92868 | Biosynth [biosynth.com]

- 2. indiamart.com [indiamart.com]

- 3. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHYL-2-HEPTANONE | 928-68-7 [chemicalbook.com]

- 5. 2-Heptanone, 6-methyl- (CAS 928-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 6-methyl-2-heptanone, 928-68-7 [thegoodscentscompany.com]

- 7. This compound | Fruity Citrus Aroma Chemical Supplier India [chemicalbull.com]

Physicochemical Properties of 6-Methylheptan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and boiling point of 6-methylheptan-2-one, a ketone utilized in various chemical syntheses, including the development of antifungal agents and inhibitors for Alzheimer's disease treatment.[1][2] This document presents key physical property data, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 167.00 °C | @ 760.00 mm Hg[3][4][5] |

| 170-171 °C | ||

| 171 °C | ||

| Water Solubility | 1371 mg/L (estimated) | @ 25 °C[3] |

| Solubility in Organic Solvents | Soluble | In alcohol[3] |

| Miscible | With many organic solvents[1] | |

| Sparingly Soluble | In Chloroform[1] | |

| Slightly Soluble | In Ethyl Acetate[1] | |

| Melting Point | -32.24 °C (estimated) | [1][4] |

| Density | 0.8151 g/cm³ | @ 20 °C[1] |

| 0.811 g/cm³ | ||

| Refractive Index | 1.41200 to 1.41800 | @ 20.00 °C[3] |

| 1.409 | ||

| Vapor Pressure | 1.737000 mmHg | @ 25.00 °C (estimated)[3] |

| Flash Point | 44.44 °C | Tagliabue Closed Cup (TCC)[3] |

| 44.6 °C | [4][5] | |

| logP (o/w) | 2.350 (estimated) | [1][3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and solubility of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile liquid like this compound, several methods can be employed.

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a relatively pure liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a sample of this compound (approximately 5-10 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid.[6]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Attach a small test tube containing a few drops of this compound to the thermometer with a rubber band.

-

Place a capillary tube, with its sealed end up, into the small test tube.[7]

-

Immerse the assembly in the Thiele tube.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the sample as it cools.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

-

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

1. Qualitative Solubility Test:

This test provides a general indication of a compound's solubility in various solvents.

-

Apparatus: Small test tubes, spatula, and a selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl).

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observe whether the compound dissolves completely. If it does, it is considered soluble. If it remains as a separate phase or forms a cloudy suspension, it is considered insoluble.[9]

-

For water-insoluble compounds, further tests in acidic and basic solutions can indicate the presence of acidic or basic functional groups.[10][11]

-

2. Quantitative Determination of Aqueous Solubility (Shake-Flask Method):

This method provides a precise measurement of a compound's solubility in water.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath with a shaker, analytical balance, and a suitable analytical technique for quantification (e.g., gas chromatography).

-

Procedure:

-